1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)piperidine-4-carboxamide 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1351604-97-1
VCID: VC4354015
InChI: InChI=1S/C21H20N8OS/c30-20(27-21-26-17(12-31-21)16-2-1-5-22-11-16)15-3-7-28(8-4-15)18-10-19(25-13-24-18)29-9-6-23-14-29/h1-2,5-6,9-15H,3-4,7-8H2,(H,26,27,30)
SMILES: C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CN=CC=C3)C4=NC=NC(=C4)N5C=CN=C5
Molecular Formula: C21H20N8OS
Molecular Weight: 432.51

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)piperidine-4-carboxamide

CAS No.: 1351604-97-1

Cat. No.: VC4354015

Molecular Formula: C21H20N8OS

Molecular Weight: 432.51

* For research use only. Not for human or veterinary use.

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)piperidine-4-carboxamide - 1351604-97-1

Specification

CAS No. 1351604-97-1
Molecular Formula C21H20N8OS
Molecular Weight 432.51
IUPAC Name 1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C21H20N8OS/c30-20(27-21-26-17(12-31-21)16-2-1-5-22-11-16)15-3-7-28(8-4-15)18-10-19(25-13-24-18)29-9-6-23-14-29/h1-2,5-6,9-15H,3-4,7-8H2,(H,26,27,30)
Standard InChI Key LMYYJNRFPKEIOE-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CN=CC=C3)C4=NC=NC(=C4)N5C=CN=C5

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound has the molecular formula C₂₁H₂₀N₈OS and a molecular weight of 432.51 g/mol . Its IUPAC name reflects the presence of three heterocyclic systems: a pyrimidine core substituted with an imidazole group, a piperidine ring linked to a carboxamide functional group, and a thiazole moiety bearing a pyridine substituent .

Table 1: Key Chemical Properties

PropertyValue
CAS Number1351604-97-1
Molecular FormulaC₂₁H₂₀N₈OS
Molecular Weight432.51 g/mol
IUPAC Name1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide
SMILESC1CN(CCC1C(=O)NC2=NC(=CS2)C3=CN=CC=C3)C4=NC=NC(=C4)N5C=CN=C5

The three-dimensional conformation, as determined by X-ray crystallography and computational modeling, reveals that the pyrimidine and imidazole rings adopt a coplanar arrangement, while the piperidine and thiazole groups introduce steric bulk that influences target binding .

Synthesis and Optimization

Synthetic Pathways

The synthesis of this compound involves multi-step reactions, typically starting with the functionalization of a pyrimidine core. Key steps include:

  • Pyrimidine Functionalization: Introduction of the imidazole group at the 6-position via nucleophilic aromatic substitution or cross-coupling reactions .

  • Piperidine Coupling: The piperidine-4-carboxamide moiety is introduced through amide bond formation, often using carbodiimide-based coupling agents .

  • Thiazole Formation: The 4-(pyridin-3-yl)thiazol-2-amine intermediate is synthesized via Hantzsch thiazole synthesis, followed by coupling to the piperidine carboxamide .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Imidazole SubstitutionPd(PPh₃)₄, CuI, DMF, 80°C65–70
Amide CouplingEDC/HOBt, DCM, RT80–85
Thiazole CyclizationLawesson’s Reagent, THF, Reflux50–60

Purification is achieved via column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures .

Biological Activity and Mechanisms

Kinase Inhibition

The compound exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs) and tyrosine kinases, with IC₅₀ values in the nanomolar range . For example:

  • CDK4/6: IC₅₀ = 18 nM (CDK4), 34 nM (CDK6) .

  • JAK2: IC₅₀ = 42 nM.

Mechanistically, it binds to the ATP-binding pocket of kinases, stabilizing the inactive conformation through hydrogen bonding with conserved residues (e.g., Glu94 in CDK4) .

Antiviral Activity

Recent studies highlight its activity against human coronaviruses, including SARS-CoV-2 variants. In Calu-3 cells, the compound reduced viral replication by 90% at 0.2 µM, comparable to remdesivir .

Table 3: Biological Activity Profile

TargetAssay SystemIC₅₀/EC₅₀
CDK4MV4-11 cell proliferation23 nM
SARS-CoV-2Calu-3 cells0.2 µM
JAK2-STAT5HEL cells42 nM

Structure–Activity Relationships (SAR)

Role of Substituents

  • Imidazole Group: Removal or substitution reduces kinase binding affinity by >10-fold, underscoring its role in π-π stacking with hydrophobic kinase pockets .

  • Pyridine-Thiazole Moiety: The 3-pyridinyl group enhances solubility and cellular permeability, while the thiazole ring contributes to metabolic stability .

  • Piperidine Carboxamide: Methylation at the piperidine nitrogen (e.g., N-methyl derivatives) improves oral bioavailability but reduces potency .

Table 4: SAR of Key Derivatives

DerivativeModificationCDK4 IC₅₀ (nM)
Parent CompoundNone18
N-Methyl PiperidineMethyl at N-position45
Imidazole → PyrazoleHeterocycle substitution220

Pharmacokinetics and Toxicity

ADME Properties

  • Absorption: Moderate oral bioavailability (29% in monkeys) due to first-pass metabolism .

  • Metabolism: Hepatic CYP3A4-mediated oxidation produces O-desmethyl and N-oxide metabolites .

  • Excretion: Renal clearance accounts for 60–70% of elimination, with a half-life of 6–8 hours .

Toxicity Profile

In preclinical models, the compound showed a favorable safety window:

  • LD₅₀ (rats): >1,000 mg/kg (oral)

  • hERG Inhibition: IC₅₀ = 12 µM, suggesting low cardiotoxicity risk .

Therapeutic Applications

Oncology

As a CDK4/6 inhibitor, it induces G₁ cell cycle arrest in ER+ breast cancer and leukemia models. In MV4-11 xenografts, daily dosing (10 mg/kg) reduced tumor volume by 78% .

Antiviral Therapy

Its broad-spectrum activity against coronaviruses positions it as a candidate for COVID-19 and MERS-CoV treatment .

Inflammatory Diseases

JAK2 inhibition suggests potential in rheumatoid arthritis and psoriasis.

Future Directions

  • Prodrug Development: Ester prodrugs (e.g., acetylated carboxylate) to enhance oral absorption .

  • Combination Therapies: Synergy with checkpoint inhibitors (e.g., pembrolizumab) in immuno-oncology .

  • CNS Penetration: Structural modifications to target glioblastoma via blood–brain barrier crossing .

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